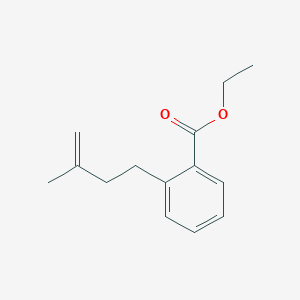

4-(2-Carboethoxyphenyl)-2-methyl-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methylbut-3-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-4-16-14(15)13-8-6-5-7-12(13)10-9-11(2)3/h5-8H,2,4,9-10H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLZWHUNXHQKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641151 | |

| Record name | Ethyl 2-(3-methylbut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-83-1 | |

| Record name | Ethyl 2-(3-methyl-3-buten-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-methylbut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Approaches for 4 2 Carboethoxyphenyl 2 Methyl 1 Butene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. lkouniv.ac.indeanfrancispress.com For 4-(2-Carboethoxyphenyl)-2-methyl-1-butene, several logical disconnections can be proposed, each corresponding to a reliable forward synthetic reaction.

The primary disconnections for the target molecule are:

C=C Bond Formation: Disconnecting the double bond of the butene moiety suggests a Wittig-type reaction or an elimination reaction from a suitable alcohol precursor. This is a common strategy for alkene synthesis. wikipedia.orglumenlearning.com

Aryl-Alkene Bond (C-C) Formation: Breaking the bond between the aromatic ring and the butene chain points towards cross-coupling methodologies like the Suzuki, Heck, or Grignard coupling reactions. organic-chemistry.orgbyjus.comorganic-chemistry.org

Olefin Metathesis: Viewing the double bond as a product of a metathesis reaction leads to disconnection into two simpler alkene fragments. wikipedia.orgnumberanalytics.com

These disconnections form the basis for the synthetic pathways discussed in the following sections.

**2.2. Established Synthetic Pathways to the Core Structure

Based on the retrosynthetic analysis, several established synthetic methodologies can be envisioned for the synthesis of this compound.

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. wikipedia.orgnumberanalytics.com A plausible approach for the synthesis of the target molecule is through a cross-metathesis reaction.

This strategy would involve the coupling of a substituted styrene (B11656) derivative with a simple alkene. For instance, the reaction of ethyl 2-vinylbenzoate with 2-methyl-1-propene in the presence of a Grubbs catalyst could potentially yield the desired product. acs.orgutc.edu

| Catalyst Generation | Key Features | Potential Suitability |

|---|---|---|

| Grubbs' First Generation | Good functional group tolerance, but lower activity. | May require higher catalyst loading and longer reaction times. |

| Grubbs' Second Generation | Higher activity and broader substrate scope. nih.gov | More efficient for sterically demanding or less reactive alkenes. |

| Hoveyda-Grubbs Catalysts | Increased stability and potential for catalyst recycling. | Often preferred for industrial applications and challenging metathesis reactions. sigmaaldrich.com |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. mt.com

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. organic-chemistry.orgbyjus.com A potential route would be the reaction of ethyl 2-bromobenzoate (B1222928) with a suitable boronic acid or ester derivative of 2-methyl-1-butene (B49056). The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. organic-chemistry.orguwindsor.ca In this case, ethyl 2-bromobenzoate could be reacted with 2-methyl-1-butene in the presence of a palladium catalyst and a base. This method is widely used for the arylation of alkenes. rsc.orgrsc.org

Grignard Coupling: A Grignard reagent, prepared from a suitable halo-substituted butene, could react with an appropriate aromatic electrophile. For example, (2-methyl-1-buten-4-yl)magnesium bromide could potentially react with ethyl 2-formylbenzoate, followed by dehydration, or with a derivative of ethyl 2-halobenzoate in the presence of a suitable catalyst. leah4sci.comorganic-chemistry.orgbyjus.com

| Coupling Reaction | Aryl Precursor | Alkene Precursor | Key Reagents |

|---|---|---|---|

| Suzuki Coupling | Ethyl 2-bromobenzoate | (2-methyl-1-buten-4-yl)boronic acid | Pd catalyst, Base |

| Heck Reaction | Ethyl 2-bromobenzoate | 2-methyl-1-butene | Pd catalyst, Base |

| Grignard Coupling | Ethyl 2-halobenzoate derivative | (2-methyl-1-buten-4-yl)magnesium bromide | - |

This approach involves the construction of the target molecule by modifying a precursor that already contains a significant portion of the final structure.

Wittig Reaction: The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orglumenlearning.com A plausible synthesis would involve the reaction of a phosphonium (B103445) ylide, such as (2-methylprop-2-en-1-yl)triphenylphosphonium bromide, with ethyl 2-formylbenzoate. The ylide is typically generated in situ using a strong base. organic-chemistry.orgmasterorganicchemistry.combyjus.com

Grignard Reaction followed by Elimination: An alternative route involves the addition of a Grignard reagent to a carbonyl compound to form an alcohol, which is then dehydrated to the alkene. For example, the reaction of ethyl 2-acetylbenzoate with isopropenylmagnesium bromide would yield a tertiary alcohol. Subsequent acid-catalyzed dehydration would lead to the formation of the desired double bond. organicchemistrytutor.comadichemistry.com

Condensation reactions, where two molecules combine with the loss of a small molecule like water, can also be employed to form alkenes. libretexts.orgwikipedia.org

Aldol (B89426) Condensation: While a direct aldol condensation to form the target molecule is not straightforward, a related strategy could be employed. For instance, an aldol reaction between a suitable ketone and an aldehyde could generate a β-hydroxy carbonyl compound. libretexts.orgallen.in Subsequent modifications, including dehydration and other functional group manipulations, could lead to the desired product. This approach is often more suitable for the synthesis of α,β-unsaturated carbonyl compounds. wikipedia.org

Mechanistic Insights into Synthetic Transformations

Olefin Metathesis: The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.org The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, which "scramble" the alkylidene groups of the reacting alkenes. harvard.edulibretexts.orgmasterorganicchemistry.com

Suzuki Coupling: The catalytic cycle of the Suzuki coupling typically involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination of the final product to regenerate the Pd(0) catalyst. yonedalabs.comlibretexts.orgnih.gov

Wittig Reaction: The mechanism of the Wittig reaction is thought to proceed through the formation of a betaine (B1666868) intermediate or directly to an oxaphosphetane through a [2+2] cycloaddition. wikipedia.orglumenlearning.com This four-membered ring intermediate then collapses to form the alkene and a highly stable triphenylphosphine (B44618) oxide, which is the driving force for the reaction. masterorganicchemistry.com

Catalytic Reaction Pathways

The synthesis of this compound is amenable to several catalytic cross-coupling reactions, which are fundamental in modern organic chemistry for creating C-C bonds. The most probable pathways involve the coupling of an ethyl benzoate (B1203000) derivative with a 2-methyl-1-butene precursor. Palladium-catalyzed reactions such as the Heck, Suzuki, or Stille couplings are primary candidates for this transformation.

For instance, a plausible Heck reaction would involve the coupling of ethyl 2-iodobenzoate (B1229623) with 2-methyl-1-butene. This reaction is typically catalyzed by a palladium(0) complex, which undergoes oxidative addition to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst.

Another powerful method is the Suzuki coupling, which would utilize an ethyl 2-boronylbenzoate derivative and a suitable 2-methyl-1-butenyl halide or triflate. This pathway is often favored due to the stability and low toxicity of the boronic acid reagents.

Below is a table summarizing potential catalytic systems for this synthesis.

Stereochemical Control and Regioselectivity in Synthesis

In the synthesis of this compound, regioselectivity is a critical consideration, particularly in reactions like the Heck coupling. The palladium catalyst can, in principle, add to either carbon of the double bond in 2-methyl-1-butene. The formation of the bond at the terminal carbon (C1) is required to yield the desired linear product. The steric hindrance at the C2 position, due to the two methyl groups, generally favors the desired regioselectivity, leading to the formation of the C-C bond at the less substituted carbon atom. The choice of ligands on the palladium catalyst can further enhance this selectivity.

Stereochemistry, in the context of creating a chiral center, is not a factor in the final product structure of this compound, as no new stereocenters are formed. However, achieving high stereoselectivity is crucial in the synthesis of related compounds where geometric isomers (E/Z isomers) might be possible nih.gov. For the target molecule, the primary challenge is ensuring the butene moiety is correctly positioned without isomerization of the double bond.

Green Chemistry Principles in Synthetic Designsigmaaldrich.comnih.govmdpi.com

The principles of green chemistry are increasingly integral to the design of synthetic routes for fine chemicals. mdpi.com These principles aim to reduce waste, minimize energy consumption, and use renewable resources.

Application of Sustainable Solvents and Reagentsnih.gov

A significant focus of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. sigmaaldrich.com Traditional cross-coupling reactions often employ petroleum-based solvents like toluene, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). researchgate.net Recent research has focused on adapting these catalytic systems to work in greener solvents.

Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable feedstocks, and Cyrene, a solvent produced from cellulose, are viable alternatives. mdpi.comresearchgate.net In some cases, reactions can be performed in ethanol (B145695) or even water, drastically reducing the environmental impact. sigmaaldrich.com The use of water as a solvent is particularly advantageous as it is non-toxic, non-flammable, and inexpensive.

The table below contrasts traditional solvents with their greener alternatives for potential use in the synthesis of the target compound.

Development of Environmentally Benign Catalytic Systemsnih.gov

The development of environmentally benign catalysts focuses on several key areas: replacing rare and toxic heavy metals, improving catalyst recyclability, and increasing catalytic activity to reduce catalyst loading. nih.govnih.govresearchgate.net

While palladium is highly effective, its high cost and toxicity are drawbacks. Research is ongoing into replacing it with more earth-abundant and less toxic metals like iron, copper, or nickel for cross-coupling reactions. researchgate.net

To address catalyst waste, heterogeneous catalysts are being developed. nih.govnih.gov These involve immobilizing the catalytically active metal species on a solid support, such as metal oxides, zeolites, clays, or polymers. nih.govnih.goveurekaselect.com This approach offers significant advantages:

Easy Separation: The catalyst can be removed from the reaction mixture by simple filtration, eliminating the need for complex purification steps.

Recyclability: The recovered catalyst can often be reused for multiple reaction cycles, improving atom economy and reducing costs.

Reduced Metal Leaching: Immobilization minimizes the contamination of the final product with residual metal, which is particularly important in pharmaceutical applications.

Examples of such systems include palladium nanoparticles supported on silica (B1680970) or carbon, or metal-organic frameworks (MOFs) that can act as highly active and reusable catalysts. nih.gov

Table of Compounds

Comprehensive Analysis of Reactivity and Reaction Mechanisms of 4 2 Carboethoxyphenyl 2 Methyl 1 Butene

Electrophilic Addition Reactions of the Butene Moiety

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich pi (π) bond of the double bond acts as a nucleophile, attacking an electrophilic species. numberanalytics.combyjus.com This process breaks the π bond and results in the formation of two new sigma (σ) bonds. numberanalytics.com For an unsymmetrical alkene like 4-(2-Carboethoxyphenyl)-2-methyl-1-butene, the regioselectivity of these additions is a critical consideration.

The acid-catalyzed hydration of this compound involves the addition of water across the double bond to form an alcohol. This reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to protonate the alkene. libretexts.orglibretexts.org

The mechanism proceeds in three key steps:

Protonation of the Alkene: The reaction is initiated by the electrophilic attack of a hydronium ion (H₃O⁺) on the double bond. libretexts.org The proton adds to the less substituted carbon (C1) of the double bond. This regioselectivity is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon that already has more hydrogen atoms. byjus.comlumenlearning.compearson.com This process leads to the formation of the more stable carbocation intermediate, a tertiary carbocation, at the more substituted carbon (C2). The stability of carbocations follows the order: tertiary > secondary > primary. pearson.comlibretexts.orgwikipedia.org

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electron-deficient tertiary carbocation. libretexts.org

Deprotonation: A final deprotonation step, where another water molecule acts as a base, removes a proton from the oxonium ion intermediate to yield the neutral tertiary alcohol product and regenerate the acid catalyst (H₃O⁺). libretexts.orglibretexts.org

The major product of this reaction is predicted to be 4-(2-Carboethoxyphenyl)-2-methyl-2-butanol.

| Reactant | Conditions | Predicted Major Product | Regioselectivity |

|---|---|---|---|

| This compound | H₂O, H₂SO₄ (cat.) | 4-(2-Carboethoxyphenyl)-2-methyl-2-butanol | Markovnikov Addition |

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound also follows an electrophilic addition mechanism. lumenlearning.comlibretexts.org The reaction proceeds through a carbocation intermediate and adheres to Markovnikov's rule, with the halide acting as the nucleophile that attacks the carbocation. wikipedia.orgleah4sci.com

The mechanism involves two primary steps:

Formation of Carbocation: The alkene's π bond attacks the electrophilic hydrogen of the hydrogen halide, forming a C-H bond and a carbocation. libretexts.org Protonation of the C1 carbon results in a more stable tertiary carbocation at C2.

Nucleophilic Attack of Halide: The resulting halide ion (X⁻) attacks the tertiary carbocation, forming the final alkyl halide product. libretexts.orgleah4sci.com

While the formation of a tertiary carbocation is highly favored, it is important to consider the possibility of carbocation rearrangements if a less stable carbocation were to form initially. youtube.commasterorganicchemistry.com For instance, if protonation occurred at C2 (a less likely pathway), a secondary carbocation would form at C1. This secondary carbocation could potentially rearrange via a hydride or alkyl shift to form a more stable carbocation. However, with this compound, the direct formation of the tertiary carbocation is the dominant pathway, making rearrangement unlikely. youtube.com

| Reactant | Reagent | Predicted Major Product | Regioselectivity |

|---|---|---|---|

| This compound | HBr | Ethyl 2-(3-bromo-3-methylbutyl)benzoate | Markovnikov Addition |

| This compound | HCl | Ethyl 2-(3-chloro-3-methylbutyl)benzoate | Markovnikov Addition |

The mechanism of electrophilic addition is often refined to include the initial formation of a π-complex. In this model, the electrophile first interacts with the electron cloud of the double bond, forming a weak, reversible complex before the formation of the sigma-bonded carbocation intermediate. libretexts.org This π-complex represents an early stage on the reaction coordinate.

Radical Reactions and Stability of Allylic Intermediates

In addition to electrophilic reactions, the butene moiety can undergo radical reactions, particularly at the allylic position—the carbon atom adjacent to the double bond. Allylic radicals are notably more stable than corresponding alkyl radicals due to resonance stabilization. libretexts.orglibretexts.org The unpaired electron can be delocalized over the π system, spreading the electron deficiency and increasing stability. fiveable.mepressbooks.pub

For this compound, the allylic position is C3. Abstraction of a hydrogen atom from this position by a radical initiator would form a resonance-stabilized allylic radical. The unpaired electron would be delocalized between C1 and C3.

This stability has significant chemical consequences. For example, in allylic bromination using a reagent like N-bromosuccinimide (NBS) in the presence of light or a radical initiator, the reaction proceeds via an allylic radical intermediate. fiveable.me Because the radical intermediate has two resonance forms, the incoming bromine radical can attack at either electron-deficient site (C1 or C3), often leading to a mixture of products. libretexts.orgpressbooks.pub

| Reactant | Conditions | Predicted Products | Intermediate |

|---|---|---|---|

| This compound | NBS, light/heat | Product A: 4-(2-Carboethoxyphenyl)-3-bromo-2-methyl-1-butene Product B: 4-(2-Carboethoxyphenyl)-1-bromo-2-methyl-2-butene | Resonance-stabilized allylic radical |

Oxidation Processes

The electron-rich double bond of this compound is susceptible to cleavage by strong oxidizing agents.

Ozonolysis is a powerful oxidation reaction that cleaves the carbon-carbon double bond and replaces it with carbon-oxygen double bonds. testbook.comvedantu.com The reaction involves passing ozone (O₃) through a solution of the alkene, which forms an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable ozonide. testbook.com

The ozonide is then cleaved in a workup step. A reductive workup (e.g., using zinc and water or dimethyl sulfide) cleaves the ozonide to yield aldehydes and/or ketones. testbook.com For this compound, the double bond is between C1 and C2. Ozonolysis with a reductive workup will cleave this bond, converting the =CH₂ unit (C1) into formaldehyde (B43269) and the substituted C2 carbon into a ketone.

The expected products are:

Formaldehyde (from C1)

3-(2-Carboethoxyphenyl)propan-2-one (from the rest of the molecule)

| Reactant | Conditions | Predicted Products |

|---|---|---|

| This compound | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Formaldehyde and 3-(2-Carboethoxyphenyl)propan-2-one |

Epoxidation Reactions and Diastereomeric Ratios

The presence of a double bond in this compound allows for epoxidation reactions, which involve the addition of an oxygen atom across the double bond to form an epoxide. This reaction is of significant interest as it creates a new stereocenter, leading to the potential for diastereomeric products.

The epoxidation of the terminal alkene can be achieved using various reagents, most commonly peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step.

Given the pro-chiral nature of the double bond in this compound, its epoxidation will result in the formation of a racemic mixture of enantiomers of 2-methyl-2-(2-(2-carboethoxyphenyl)ethyl)oxirane. If a chiral center were already present in the molecule, the epoxidation would lead to the formation of diastereomers. The diastereomeric ratio would be influenced by the steric hindrance and electronic effects of the substituents near the double bond, as well as the choice of epoxidizing agent and reaction conditions. For instance, the use of chiral epoxidizing agents or catalysts, such as those employed in Sharpless asymmetric epoxidation, could induce enantioselectivity, leading to an unequal formation of the possible enantiomers.

Table 1: Hypothetical Diastereomeric Ratios in Epoxidation with Different Reagents

| Epoxidizing Agent | Solvent | Temperature (°C) | Hypothetical Diastereomeric Ratio (R:S) |

|---|---|---|---|

| m-CPBA | Dichloromethane | 25 | 50:50 |

| Sharpless Asymmetric Epoxidation (with (+)-DET) | Titanium tetraisopropoxide | -20 | >95:5 |

Note: The data in this table is hypothetical and serves to illustrate the potential for diastereoselectivity based on the choice of reagent.

Reduction Transformations

The unsaturated parts of this compound, namely the alkene and the aromatic ring, are susceptible to reduction.

Catalytic hydrogenation is a common method for the reduction of alkenes and aromatic rings. In the case of this compound, the alkene can be selectively hydrogenated under mild conditions, using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) at low hydrogen pressure. This reaction would yield ethyl 2-(3-methylbutyl)benzoate.

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. The hydrogen atoms are then added stepwise to the double bond, typically from the same face, resulting in a syn-addition. The kinetics of this heterogeneous catalytic reaction are often described by the Langmuir-Hinshelwood model, where the reaction rate depends on the surface coverage of the reactants on the catalyst.

Under more forcing conditions, such as higher hydrogen pressures and temperatures, or with more active catalysts like rhodium on carbon (Rh/C), the aromatic ring can also be hydrogenated. This would lead to the formation of ethyl 2-(3-methylbutyl)cyclohexanecarboxylate. The hydrogenation of the benzene (B151609) ring is generally slower than that of the alkene due to the stability conferred by aromaticity.

Cycloaddition Chemistry

The alkene moiety in this compound can potentially participate in cycloaddition reactions. These reactions involve the formation of a cyclic product through the interaction of π-electron systems. The most common type of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). libretexts.org

For this compound to act as a dienophile, it would need to react with a suitable diene. The reactivity in a Diels-Alder reaction is generally enhanced when the dienophile has electron-withdrawing groups attached. libretexts.org While the carboethoxyphenyl group is somewhat electron-withdrawing, its effect on the remote double bond is minimal. Therefore, this compound would likely be a moderately reactive dienophile.

Another possibility is a [2+2] cycloaddition, which typically occurs under photochemical conditions to form a cyclobutane (B1203170) ring. The feasibility and outcome of such reactions would depend on the specific reactants and reaction conditions.

Reactions Involving the Carboethoxy and Phenyl Moieties

The carboethoxy group (-COOEt) is an ester, which can undergo hydrolysis under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2-carboxyphenyl)-2-methyl-1-butene, and ethanol (B145695). This reaction is reversible, and its equilibrium can be shifted towards the products by using a large excess of water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : Treatment with a base, such as sodium hydroxide, leads to the irreversible formation of the carboxylate salt (sodium 2-(2-methylbut-3-en-2-yl)benzoate) and ethanol. masterorganicchemistry.com Subsequent acidification is required to obtain the free carboxylic acid. masterorganicchemistry.com The term saponification is used for this process. masterorganicchemistry.com

Transesterification is another important reaction of esters, where the alkoxy group is exchanged. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be replaced by the alkyl group of the new alcohol.

The phenyl ring in this compound is substituted with two groups: an alkyl group (-CH₂-CH(CH₃)-CH=CH₂) and a carboethoxy group (-COOEt). These substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. uci.edumasterorganicchemistry.com

The alkyl group is an activating group and an ortho-, para-director due to its electron-donating inductive effect. The carboethoxy group, on the other hand, is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.

When both an activating and a deactivating group are present on a benzene ring, the activating group generally controls the position of the incoming electrophile. Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, the new substituent is expected to be directed primarily to the positions ortho and para to the activating alkyl group.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | Ethyl 4-nitro-2-(2-methylbut-3-en-2-yl)benzoate and Ethyl 5-nitro-2-(2-methylbut-3-en-2-yl)benzoate |

| Bromination | Br⁺ | Ethyl 4-bromo-2-(2-methylbut-3-en-2-yl)benzoate and Ethyl 5-bromo-2-(2-methylbut-3-en-2-yl)benzoate |

The steric hindrance from the bulky alkyl group might favor substitution at the para-position (position 5) over the ortho-position (position 3). The reaction conditions would need to be carefully controlled to avoid reactions at the alkene.

Advanced Spectroscopic and Computational Characterization of 4 2 Carboethoxyphenyl 2 Methyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For 4-(2-Carboethoxyphenyl)-2-methyl-1-butene, a detailed NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR experiments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their connectivity. The expected signals for this compound would include:

Aromatic Protons: Four signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the disubstituted benzene (B151609) ring. The chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be indicative of the ortho substitution pattern.

Vinyl Protons: Two closely spaced singlets or narrow multiplets in the vinyl region (typically δ 4.5-5.0 ppm) for the two geminal protons of the terminal double bond (=CH₂).

Ethyl Ester Protons: A quartet (typically δ 4.1-4.4 ppm) for the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet (typically δ 1.2-1.4 ppm) for the methyl protons (-O-CH₂-CH₃) of the ethoxy group.

Aliphatic Protons: A triplet for the benzylic methylene protons (-Ar-CH₂-) and another triplet for the allylic methylene protons (-CH₂-C(CH₃)=CH₂), with potential for more complex splitting due to coupling with each other.

Methyl Protons: A singlet in the upfield region (typically δ 1.7-1.9 ppm) for the methyl group attached to the double bond.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-8.0 | d | 1H | Aromatic H |

| ~7.2-7.5 | m | 3H | Aromatic H |

| ~4.7-4.8 | s | 2H | =CH₂ |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~2.8 | t | 2H | Ar-CH₂- |

| ~2.3 | t | 2H | -CH₂-C(CH₃)= |

| ~1.7 | s | 3H | -C(CH₃)= |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, a total of 12 distinct signals would be expected (assuming no accidental overlap).

Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) for the ester carbonyl carbon.

Aromatic Carbons: Six signals in the aromatic region (typically δ 125-145 ppm), with two quaternary carbons and four carbons bearing hydrogen atoms.

Olefinic Carbons: Two signals for the double bond carbons, one quaternary (C(CH₃)=) and one methylene (=CH₂), typically in the range of δ 110-150 ppm.

Ethyl Ester Carbons: A signal for the methylene carbon (-O-CH₂-) around δ 60-65 ppm and a signal for the methyl carbon (-CH₃) around δ 14-15 ppm.

Aliphatic Carbons: Signals for the benzylic methylene carbon and the allylic methylene carbon.

Methyl Carbon: A signal for the methyl group attached to the double bond.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type |

|---|---|

| ~167 | C=O |

| ~145 | C (quaternary, olefinic) |

| ~140 | C (quaternary, aromatic) |

| ~132 | CH (aromatic) |

| ~131 | C (quaternary, aromatic) |

| ~130 | CH (aromatic) |

| ~128 | CH (aromatic) |

| ~126 | CH (aromatic) |

| ~112 | =CH₂ |

| ~61 | -OCH₂CH₃ |

| ~35 | Ar-CH₂- |

| ~33 | -CH₂-C(CH₃)= |

| ~22 | -C(CH₃)= |

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, several 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks, for instance, showing the correlation between the methylene protons of the ethyl group and the methyl protons, as well as the coupling between the benzylic and allylic methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms by correlating the ¹H and ¹³C chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS) Fragmentation Pathways

In EIMS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of this compound would likely proceed through several key pathways:

Loss of the ethoxy group: Cleavage of the C-O bond of the ester could lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion.

Loss of ethylene (B1197577) from the ethoxy group: A McLafferty rearrangement could occur, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene (C₂H₄), leading to a fragment ion corresponding to the carboxylic acid.

Cleavage of the butenyl chain: Fragmentation of the butenyl side chain could occur at various positions. For example, cleavage of the benzylic C-C bond would lead to the formation of a stable tropylium-like ion or a substituted benzyl (B1604629) cation. Loss of a methyl radical from the butenyl chain is also a possible fragmentation pathway.

Rearrangement reactions: Intramolecular rearrangements, common in mass spectrometry, could lead to the formation of other characteristic fragment ions.

Table 3: Predicted Key Fragment Ions in the EIMS of this compound

| m/z | Possible Fragment Structure/Loss |

|---|---|

| 218 | [M]⁺ |

| 173 | [M - OCH₂CH₃]⁺ |

| 149 | [M - C₅H₉]⁺ |

| 121 | [C₈H₉O]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of the compound. For this compound, with the molecular formula C₁₄H₁₈O₂, the calculated exact mass would be compared to the experimentally measured value to confirm its composition.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Assignments and Functional Group Analysis

An experimental IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The primary vibrational modes would include stretching and bending vibrations of the various bonds present in the molecule.

Expected Vibrational Modes:

Aromatic C-H Stretching: The presence of the phenyl ring would likely result in sharp absorption bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl and methylene groups would show stretching vibrations in the region of 2850-3000 cm⁻¹.

C=O Stretching: The carboethoxy group contains a carbonyl (C=O) bond, which would produce a strong, sharp absorption band in the range of 1700-1730 cm⁻¹, characteristic of an ester.

C=C Stretching: The terminal double bond of the butene moiety and the aromatic ring would exhibit C=C stretching vibrations. The alkene C=C stretch would be expected around 1640-1680 cm⁻¹, while the aromatic C=C stretches would appear as a series of peaks between 1450 and 1600 cm⁻¹.

C-O Stretching: The ester functionality would also show C-O stretching bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

=C-H Bending: The out-of-plane bending vibrations of the hydrogens on the terminal double bond would likely appear as a strong band in the 910-990 cm⁻¹ region.

A hypothetical data table for the expected IR vibrational modes is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

| Alkyl Groups | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Ester | C=O Stretch | 1700 - 1730 | Strong |

| Alkene | C=C Stretch | 1640 - 1680 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Ester | C-O Stretch | 1000 - 1300 | Medium |

| Alkene | =C-H Bend (out-of-plane) | 910 - 990 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

For this compound, the primary chromophores are the phenyl ring and the carboethoxy group. The electronic transitions would likely be of the π → π* and n → π* types.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The benzene ring would be the major contributor to these transitions, likely resulting in a strong absorption band in the UV region.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the ester group) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths.

Computational Chemistry and Molecular Modeling

Computational chemistry employs theoretical principles to calculate the properties of molecules. These methods would be invaluable for characterizing this compound in the absence of experimental data.

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be used to determine the optimized molecular geometry, electronic structure, and energetics of the compound. Key parameters that would be calculated include:

Total Energy: The total electronic energy of the molecule in its ground state.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provides insights into the molecule's reactivity and electronic transition energies.

Partial Atomic Charges: The distribution of electron density across the atoms in the molecule.

Conformational Landscape Analysis

The presence of several single bonds in this compound allows for multiple conformations. A conformational analysis would involve systematically rotating these bonds to identify the various low-energy conformers and determine their relative stabilities. This would provide a comprehensive understanding of the molecule's three-dimensional structure and flexibility.

Simulation of Spectroscopic Parameters

A significant advantage of computational chemistry is the ability to simulate spectroscopic data.

IR Spectrum Simulation: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This simulated spectrum can then be compared to experimental data (if available) to aid in the assignment of vibrational modes.

UV-Vis Spectrum Simulation: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transition energies and oscillator strengths, allowing for the simulation of the UV-Vis absorption spectrum.

A hypothetical data table of simulated spectroscopic parameters is shown below.

| Parameter | Computational Method | Predicted Value |

| C=O Stretch Frequency | DFT (B3LYP/6-31G) | ~1750 cm⁻¹ |

| λmax (π → π) | TD-DFT | ~240 nm |

| λmax (n → π*) | TD-DFT | ~280 nm |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides indispensable tools for elucidating the intricate mechanisms of chemical reactions involving complex organic molecules such as this compound. Through the application of quantum mechanical calculations, it is possible to map out entire reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern the kinetics and thermodynamics of a transformation. This section details the theoretical framework and computational approaches that would be employed to model a potential acid-catalyzed intramolecular cyclization of this compound, a plausible reaction given its structural features.

The modeling of the reaction pathway for the intramolecular cyclization of this compound would likely be initiated using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. nih.govmdpi.com A common functional, such as B3LYP, would be paired with a suitable basis set, for instance, 6-311++G(d,p), to provide a balance between computational cost and accuracy in describing the system's energy and geometry. nih.gov

The hypothetical reaction proceeds via protonation of the butene double bond, leading to the formation of a tertiary carbocation. This intermediate is then susceptible to intramolecular electrophilic attack on the electron-rich phenyl ring, followed by deprotonation to yield a cyclized product. Each step in this proposed mechanism—the initial reactant state, the protonated intermediate, the transition state for cyclization, and the final product—would be computationally modeled.

The characterization of stationary points on the potential energy surface is crucial. Minima, corresponding to the reactant, intermediate, and product, are confirmed by the absence of imaginary frequencies in the calculated vibrational spectrum. The transition state, representing the energy maximum along the reaction coordinate, is identified by the presence of a single imaginary frequency. This imaginary frequency corresponds to the vibrational mode that directs the molecule from the reactant or intermediate state toward the product state.

An energy diagram for a chemical reaction typically has peaks representing transition states and valleys for intermediates. libretexts.org The first step in an electrophilic addition, the protonation of the alkene to form a carbocation intermediate, is generally the slower, rate-determining step. libretexts.orgpressbooks.pub

Hypothetical Reaction Pathway Analysis

The investigation into the reaction pathway would involve a systematic exploration of the potential energy surface. The initial geometry of this compound would be optimized to find its most stable conformation. The subsequent steps of the proposed acid-catalyzed intramolecular cyclization would then be modeled. The activation energy for each step is determined by the difference in energy between the transition state and the preceding reactant or intermediate. nih.gov

Below are hypothetical data tables that illustrate the type of information that would be generated from such a computational study.

Table 1: Calculated Relative Energies of Stationary Points for the Intramolecular Cyclization

| Species | Description | Relative Energy (kcal/mol) |

| R | This compound | 0.00 |

| Int | Tertiary Carbocation Intermediate | +5.7 |

| TS | Transition State for Cyclization | +18.2 |

| P | Cyclized Product | -12.5 |

This interactive table presents the calculated relative energies for the reactant (R), intermediate (Int), transition state (TS), and product (P) in the hypothetical acid-catalyzed intramolecular cyclization.

Transition State Geometry and Vibrational Analysis

A key aspect of reaction pathway modeling is the detailed characterization of the transition state. The geometry of the transition state provides insight into the bonding changes occurring during the reaction. For the proposed cyclization, the transition state would feature a partially formed carbon-carbon bond between the butenyl side chain and the phenyl ring, and the associated bond lengths and angles would be precisely calculated.

Vibrational frequency analysis of the transition state is performed to confirm its identity and to calculate the zero-point vibrational energy (ZPVE) corrections. The single imaginary frequency of the transition state is visualized to ensure it corresponds to the expected motion along the reaction coordinate.

Table 2: Key Geometric Parameters and Vibrational Frequencies of the Hypothetical Transition State (TS)

| Parameter | Value | Description |

| C1-C6 Bond Length | 2.15 Å | Partially formed bond in the cyclization step. |

| C-H-C Angle | 175.2° | Angle of the proton transfer in deprotonation. |

| Imaginary Frequency | -350 cm⁻¹ | Vibrational mode corresponding to the reaction coordinate. |

This interactive table details the critical geometric parameters and the characteristic imaginary frequency of the computationally modeled transition state for the intramolecular cyclization.

By combining the geometric data with the energy calculations, a comprehensive understanding of the reaction mechanism at a molecular level can be achieved. This theoretical approach not only rationalizes experimentally observed outcomes but can also predict the feasibility of unexplored reaction pathways. For instance, distortion/interaction analysis can be employed to further explain the origins of energy barriers in the reaction. nih.gov

Application of 4 2 Carboethoxyphenyl 2 Methyl 1 Butene As a Key Synthetic Intermediate

Precursor in the Synthesis of Biologically Active Molecules

The structural motif of a substituted phenyl ring connected to an aliphatic chain is a common feature in many biologically active compounds and pharmaceuticals. Substituted styrenes, in particular, serve as versatile starting materials in medicinal chemistry for the synthesis of a wide array of therapeutic agents. google.comnih.gov The unique combination of a carboethoxy group, which can be hydrolyzed to a carboxylic acid or converted to other functional groups, and a reactive butene chain suggests that 4-(2-Carboethoxyphenyl)-2-methyl-1-butene could be a valuable precursor for novel bioactive molecules.

| Potential Biologically Active Compound Class | Synthetic Transformation from this compound | Potential Therapeutic Area |

| Arylpropanoic Acid Derivatives | Oxidation of the butene chain and hydrolysis of the ester. | Anti-inflammatory, Analgesic |

| Substituted Tetralins | Intramolecular cyclization reactions. | CNS disorders, Oncology |

| Phenethylamines | Reductive amination of a carbonyl intermediate derived from the butene chain. | Cardiovascular, Neurological disorders |

| Chalcone Analogues | Modification of the butene side chain to an enone system. | Anticancer, Antimicrobial |

This table presents hypothetical applications based on the known biological activities of structurally related compounds.

Building Block for Advanced Materials and Polymers

Substituted styrenes are important monomers in the synthesis of a wide range of polymers with tailored properties. cmu.educmu.edu The vinyl group of this compound can undergo polymerization through various mechanisms, including radical, anionic, and cationic polymerization, to produce novel polymeric materials. The presence of the carboethoxy group and the additional double bond in the butene side chain offer opportunities for post-polymerization modification, allowing for the introduction of new functionalities and the fine-tuning of the polymer's physical and chemical properties. nih.govresearchgate.netresearchgate.net

Techniques like Atom Transfer Radical Polymerization (ATRP) have been successfully applied to the controlled polymerization of substituted styrenes, enabling the synthesis of well-defined polymers with narrow molecular weight distributions. cmu.eduacs.org The specific electronic and steric nature of the substituents on the styrene (B11656) monomer can significantly influence the polymerization rate and the properties of the resulting polymer. acs.orgresearchgate.net

| Polymerization Method | Potential Polymer Properties | Potential Applications |

| Free Radical Polymerization | Thermoplastics with tunable glass transition temperatures. | Specialty plastics, coatings |

| Atom Transfer Radical Polymerization (ATRP) | Well-defined block copolymers with controlled architecture. | Nanomaterials, drug delivery systems |

| Ring-Opening Metathesis Polymerization (ROMP) | Polymers with functional groups along the backbone (if the butene chain participates). | Functional materials, sensors |

| Post-Polymerization Modification | Introduction of hydrophilic or cross-linking groups via the ester and second double bond. | Hydrogels, functional surfaces |

This table illustrates the potential of this compound as a monomer based on established polymerization methods for related styrenic compounds.

Role in the Elaboration of Complex Natural Products and Analogues

Many complex natural products feature prenyl or related isoprenoid side chains attached to an aromatic core. nih.govresearchgate.net These side chains are crucial for the biological activity of the natural products. The 2-methyl-1-butene (B49056) moiety of the title compound is structurally similar to a prenyl group, suggesting its potential as a building block in the total synthesis of such natural products or their analogues. creative-proteomics.comnumberanalytics.com The ability to synthesize and functionalize such a building block would provide a powerful tool for medicinal chemists to create libraries of natural product-like compounds for drug discovery. routledge.com

The synthesis of complex natural products often relies on the strategic assembly of key fragments. nih.gov this compound could serve as a versatile C12-building block, with the carboethoxy group providing a handle for further elaboration and coupling to other synthetic intermediates.

| Natural Product Class | Structural Similarity | Significance of the Side Chain |

| Meroterpenoids | Combination of a polyketide-derived aromatic core and a terpene-derived side chain. | Essential for membrane anchoring and protein-protein interactions. |

| Prenylated Flavonoids | Flavonoid skeleton with one or more prenyl groups. | Enhances antioxidant and anticancer activities. |

| Alkaloids with Isoprenoid Units | Complex nitrogen-containing structures with prenyl or geranyl side chains. | Modulates receptor binding and biological specificity. |

This table highlights natural product classes where a building block like this compound could be synthetically valuable.

Development of Stereochemically Defined Products

The presence of two double bonds in this compound offers multiple opportunities for the introduction of stereocenters through asymmetric reactions. The development of stereochemically defined products is of paramount importance in medicinal chemistry, as the biological activity of a molecule is often dependent on its three-dimensional structure.

Asymmetric hydrogenation, dihydroxylation, or epoxidation of the vinyl or the butenyl double bond could lead to chiral alcohols or epoxides, which are versatile intermediates in organic synthesis. Furthermore, the allylic position of the butene chain is amenable to stereoselective functionalization through transition-metal catalyzed allylic substitution reactions. nih.govacs.orgorganic-chemistry.org These reactions allow for the enantioselective introduction of a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with high stereocontrol.

| Reaction Type | Target Chiral Moiety | Potential Synthetic Utility |

| Asymmetric Hydrogenation | Chiral center at the benzylic position. | Synthesis of enantiopure arylbutanes. |

| Asymmetric Dihydroxylation | Vicinal diols on either double bond. | Precursors for chiral ligands and complex molecules. |

| Asymmetric Epoxidation | Chiral epoxides. | Versatile intermediates for ring-opening reactions. |

| Palladium-Catalyzed Asymmetric Allylic Alkylation | Stereocenter at the allylic position. | Formation of new C-C bonds with high enantioselectivity. |

This table outlines potential stereoselective transformations applicable to this compound based on established asymmetric catalytic methods.

Future Research Avenues and Prospects for 4 2 Carboethoxyphenyl 2 Methyl 1 Butene

Design of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 4-(2-Carboethoxyphenyl)-2-methyl-1-butene is a prerequisite for its extensive study and application. While classical methods may be employed, future research should focus on developing novel, highly efficient, and sustainable catalytic systems. Transition-metal catalysis, particularly cross-coupling reactions, offers a fertile ground for investigation.

Key research objectives in this area would include the development of catalysts for reactions such as Suzuki-Miyaura or Heck couplings. For instance, a Suzuki-Miyaura approach could involve the coupling of an organoboron reagent derived from 2-methyl-1-butene (B49056) with an ethyl 2-halobenzoate. The success of such a reaction hinges on the design of a catalyst that can overcome the steric hindrance imposed by the ortho-carboethoxy group and the substituted alkene.

Future investigations could explore a matrix of palladium or nickel catalysts with a variety of phosphine-based or N-heterocyclic carbene (NHC) ligands. The goal would be to identify systems that provide high yields, excellent selectivity, and operate under mild, environmentally benign conditions. High-throughput screening (HTS) methodologies could be employed to rapidly evaluate a large library of potential catalysts. researchgate.net

Table 1: Proposed Catalytic Systems for Synthesis

| Catalyst Type | Metal Center | Ligand Class | Potential Advantages | Research Focus |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium (Pd) | Buchwald-type Phosphines | High turnover numbers, tolerance of functional groups. | Overcoming steric hindrance, improving reaction kinetics. |

| Nickel (Ni) | N-Heterocyclic Carbenes (NHCs) | Use of a more earth-abundant metal, unique reactivity. | Ligand design for stability and selectivity. | |

| Heck Coupling | Palladium (Pd) | Josiphos-type Ligands | Direct C-C bond formation without organometallic reagents. | Controlling regioselectivity of the alkene insertion. |

Exploration of Unprecedented Reactivity and Reaction Pathways

The bifunctional nature of this compound—possessing both a reactive double bond and an ester-functionalized aromatic ring—suggests a rich and potentially unexplored reactivity profile. Research should be directed toward discovering novel transformations that leverage the interplay between these two functional groups.

The vinyl group is a known electron-donating group that can direct electrophilic aromatic substitution to the ortho and para positions of the benzene (B151609) ring. pearson.com Investigating these reactions could lead to further functionalization of the aromatic core. Moreover, the alkene moiety is susceptible to a wide range of reactions, including oxidation, reduction, and addition reactions. masterorganicchemistry.com

Future studies could focus on:

Asymmetric Transformations: The development of catalytic asymmetric reactions, such as hydroformylation, epoxidation, or dihydroxylation, targeting the butene double bond. This would lead to the synthesis of chiral derivatives with potential applications in asymmetric synthesis or as bioactive molecules.

Polymerization: Investigating the polymerization of this functionalized styrene (B11656) monomer could yield novel polymers with unique thermal, optical, or mechanical properties, driven by the bulky, ortho-substituted side group. acs.org

Intramolecular Cyclizations: Designing reactions where the butene chain reacts with the ortho-ester group, or a derivative thereof, could provide access to complex polycyclic structures.

Radical Reactions: Exploring novel radical hydroformylation or other radical additions to the sterically hindered alkene could provide alternative pathways to functionalized aldehydes or other derivatives that are difficult to access via traditional methods. acs.org

Integration of Advanced Spectroscopic Techniques for Real-Time Analysis

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes and discovering new reactivity. The integration of advanced, in-situ spectroscopic techniques for real-time analysis of reactions involving this compound is a vital research avenue.

Techniques such as time-resolved Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry can provide invaluable data on the formation of intermediates, transition states, and byproducts as the reaction progresses. numberanalytics.comrsc.org For example, using electrospray ionization mass spectrometry (ESI-MS) can allow for the continuous monitoring of organometallic catalyst speciation and intermediate formation directly from the reaction flask. acs.org

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Type of Information | Application to Target Compound |

|---|---|---|

| Time-Resolved IR Spectroscopy | Vibrational modes, functional group changes. | Monitoring the consumption of reactants and formation of products in real-time by tracking C=C and C=O stretching frequencies. numberanalytics.com |

| In-situ NMR Spectroscopy | Molecular structure, reaction kinetics. | Identifying transient intermediates in the catalytic cycle and determining reaction rates. |

| Pressurized Sample Infusion Mass Spectrometry (PSI-MS) | Mass of species, catalyst state. | Detecting and characterizing low-concentration organometallic intermediates in cross-coupling synthesis. acs.org |

This real-time data is essential for constructing accurate mechanistic models, which can then be used to rationally design improved catalysts and reaction conditions.

Predictive Modeling and Machine Learning in Reaction Discovery

The fields of predictive modeling and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new reactions and materials. semanticscholar.orgrsc.org Applying these computational tools to the study of this compound could significantly expedite progress.

A future research program could leverage machine learning for several key objectives:

Catalyst Design: Deep learning models can be trained on computational or experimental data from cross-coupling reactions to predict the performance of new, untested catalyst-ligand combinations, saving significant experimental effort. ibm.comrsc.org By creating models that correlate catalyst structure with reaction yield or selectivity, researchers can identify promising candidates for the synthesis of the target molecule in silico. acs.org

Reaction Pathway Prediction: ML models can be developed to predict the most likely products and reaction pathways given a set of reactants and conditions. researchgate.netrsc.org This could help in exploring the unprecedented reactivity of the title compound by suggesting novel, non-intuitive transformations.

Property Prediction: By training models on datasets of known compounds, it is possible to predict the physicochemical, electronic, or even biological properties of this compound and its derivatives before they are synthesized. wpi.edusyngeneintl.com This can guide research efforts toward derivatives with desired characteristics for specific applications.

Table 3: Machine Learning Approaches in Future Research

| ML Application | Modeling Approach | Input Data | Predicted Outcome |

|---|---|---|---|

| Catalyst Optimization | Random Forest, Neural Networks | Catalyst/ligand descriptors, reaction conditions. | Reaction yield, selectivity. |

| Reaction Discovery | Graph-based Neural Networks | Reactant structures, reagents. | Plausible reaction products and pathways. |

By integrating these predictive technologies, the research and development cycle for this compound and its applications can be made more efficient, cost-effective, and innovative.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(2-Carboethoxyphenyl)-2-methyl-1-butene, and how do reaction conditions influence product yield?

Methodological Answer:

The compound can be synthesized via elimination reactions or allylic substitution , with base selection critically impacting regioselectivity. For example, in analogous systems (e.g., 2-methyl-1-butene synthesis), using a bulky base like potassium tert-butoxide increases the proportion of the less substituted alkene (70% yield) compared to KOH (45%) due to steric effects favoring E2 mechanisms . For this compound, similar optimization is recommended:

- Base strength and steric bulk : Test bases like NaH, LDA, or tert-butoxide to control deprotonation pathways.

- Temperature : Elevated temperatures (80–120°C) may favor elimination over substitution.

- Solvent polarity : Use aprotic solvents (e.g., THF, DMF) to stabilize transition states.

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

Combine NMR spectroscopy and HPLC for structural validation and purity assessment:

- <sup>13</sup>C NMR : Identify key signals such as the carboethoxy carbonyl carbon (~170 ppm) and olefinic carbons (110–130 ppm) .

- HPLC : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6) in a 65:35 ratio to resolve impurities, ensuring system suitability via retention time reproducibility .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) with <1 ppm error.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Adopt precautions from structurally related compounds:

- Storage : Store at –20°C in airtight containers to prevent degradation; avoid exposure to moisture .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Follow protocols like P301+P310 (immediate medical attention if ingested) and P210 (keep away from ignition sources) .

- Waste disposal : Neutralize with inert adsorbents (e.g., vermiculite) before incineration .

Advanced: How can researchers resolve contradictions in product ratios observed during synthesis optimization?

Methodological Answer:

Contradictions (e.g., varying alkene ratios) often stem from kinetic vs. thermodynamic control or competing mechanisms . To address this:

- Kinetic studies : Monitor reaction progress via <sup>1</sup>H NMR to track intermediate formation.

- Isotopic labeling : Use deuterated substrates to confirm proton abstraction sites in elimination pathways.

- Computational modeling : Apply DFT calculations (e.g., Gaussian) to compare activation energies of competing pathways .

Advanced: What methodological strategies improve the reliability of mechanistic studies for this compound’s reactions?

Methodological Answer:

Enhance rigor via multivariate experimental design and cross-validation :

- Design of Experiments (DoE) : Vary parameters (base concentration, temperature) systematically to identify dominant factors.

- In situ spectroscopy : Use IR or Raman to detect transient intermediates (e.g., carbocations or radicals) .

- Cross-check with analogs : Compare results to structurally similar systems (e.g., 4-(4-Methoxyphenyl)-2-methyl-1-butene) to validate mechanistic hypotheses .

Advanced: How can researchers address challenges in quantifying trace impurities during purity analysis?

Methodological Answer:

Implement high-resolution chromatographic methods and statistical validation :

- HPLC-MS/MS : Use tandem mass spectrometry to identify impurities at ppm levels.

- Standard addition : Spike samples with known impurities to calibrate detection limits.

- Reproducibility testing : Perform triplicate runs under identical conditions to assess variability .

Advanced: What strategies optimize solvent selection for catalytic applications involving this compound?

Methodological Answer:

Solvent choice impacts reaction rates and selectivity. Use Kamlet-Taft parameters or Hansen solubility parameters to screen solvents:

- Polar aprotic solvents (e.g., DMSO): Enhance nucleophilicity in substitution reactions.

- Low-polarity solvents (e.g., hexane): Favor radical pathways in allylic functionalization .

- Solvent-free conditions : Test mechanochemical approaches (ball milling) to reduce side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.